![molecular formula C12H24N2O3S2 B12944722 N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[45]decan-4-yl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, which can be achieved through a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions . The reaction conditions often require the use of a Dean–Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted spirocyclic compounds. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
科学的研究の応用
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation.
類似化合物との比較
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Thia-4-azaspiro[4.5]decan-4-yl carboxamide: Studied for its antiviral properties.
Spiro[4.5]decanone derivatives: Investigated as inhibitors of prolyl hydroxylase domains.
Uniqueness
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[45]decan-4-yl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of a spirocyclic core and sulfinamide group, which imparts distinct chemical and biological properties
特性
分子式 |
C12H24N2O3S2 |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
N-[(4S)-2,2-dioxo-2λ6-thia-8-azaspiro[4.5]decan-4-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H24N2O3S2/c1-11(2,3)18(15)14-10-8-19(16,17)9-12(10)4-6-13-7-5-12/h10,13-14H,4-9H2,1-3H3/t10-,18?/m1/s1 |
InChIキー |
VBRMEAQPNWIQHR-DMPGVRBJSA-N |
異性体SMILES |
CC(C)(C)S(=O)N[C@@H]1CS(=O)(=O)CC12CCNCC2 |
正規SMILES |
CC(C)(C)S(=O)NC1CS(=O)(=O)CC12CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)
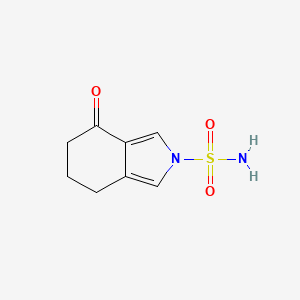
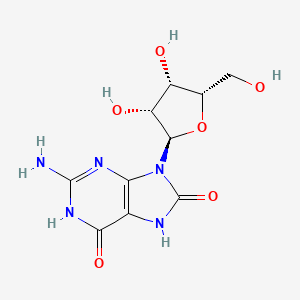
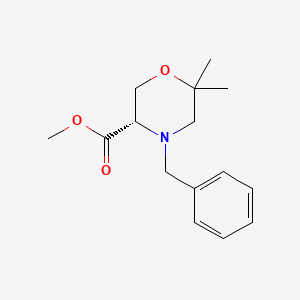
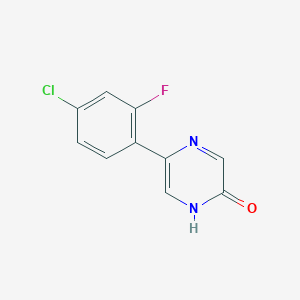
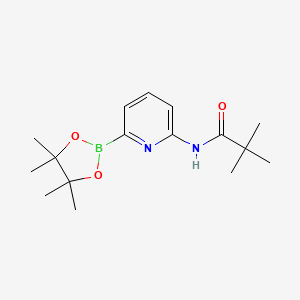

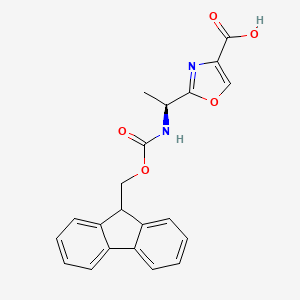
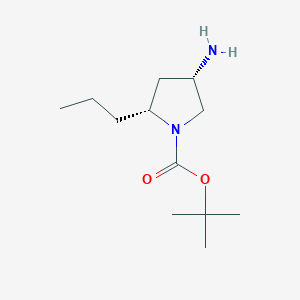
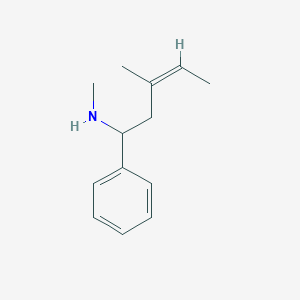
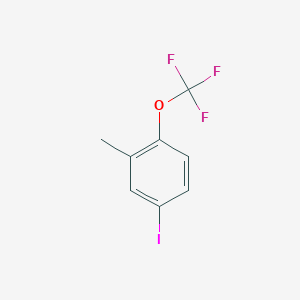


![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
